molecular formula C10H13NO3 B3047081 Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- CAS No. 135111-29-4

Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)-

Cat. No.: B3047081
CAS No.: 135111-29-4
M. Wt: 195.21
InChI Key: QAZYZANIMKKHPL-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of an ethanone group attached to a phenyl ring substituted with amino and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-2,6-dimethoxybenzaldehyde and acetone.

    Condensation Reaction: The key step involves a condensation reaction between 4-amino-2,6-dimethoxybenzaldehyde and acetone in the presence of a base, such as sodium hydroxide, to form the desired ethanone derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:

    Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved heat and mass transfer, leading to higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The amino and methoxy groups on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the phenyl ring play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(3,4-dimethoxyphenyl)-: This compound has similar structural features but lacks the amino group, leading to different reactivity and applications.

    Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-: The presence of a hydroxy group instead of an amino group results in different chemical and biological properties.

Uniqueness

Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- is unique due to the presence of both amino and methoxy groups on the phenyl ring, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-amino-2,6-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(12)10-8(13-2)4-7(11)5-9(10)14-3/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZYZANIMKKHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727487
Record name 1-(4-Amino-2,6-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135111-29-4
Record name 1-(4-Amino-2,6-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (4'-acetylamino-2',6'-dimethoxyphenyl)ethanone (compound 75-1) (7.11 g, 0.03 mol) and 10% potassium hydroxide solution in ethanol is heated to reflux for 3 hours. The solvent is distilled from the reaction mixture under reduced pressure. The residue is dissolved in dichloromethane, and the solution is washed with water, dried, and concentrated. The residue is placed on a silica gel column and eluted with a mixture of ethylacetate and dichloromethane (1:1) to yield the title compound as a crystalline solid (5.54 g, 95%, m.p.=154°-155° C.).
Name
(4'-acetylamino-2',6'-dimethoxyphenyl)ethanone
Quantity
7.11 g
Type
reactant
Reaction Step One
Name
compound 75-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

To N-(4-Acetyl-3,5-dimethoxy-phenyl)-2,2,2-trifluoro-acetamide (4.3 g, 14.8 mmol) dissolved in methanol (90 mL) was added anhydrous potassium carbonate (4.67 g, 33.8 mmol). After refluxing for 18 hours, the reaction mixture was cooled and concentrated under reduced pressure. The concentrate was extracted with ethyl acetate and the organic layer was washed with brine, dried using anhydrous sodium sulfate, filtered and concentrated under reduced pressure to yield 1-(4-Amino-2,6-dimethoxy-phenyl)-ethanone (2.5 g, 87%) as a pale yellow solid.
Name
N-(4-Acetyl-3,5-dimethoxy-phenyl)-2,2,2-trifluoro-acetamide
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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